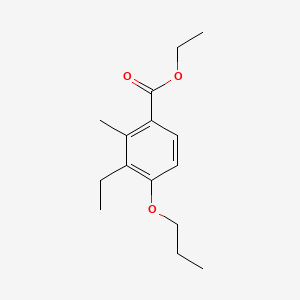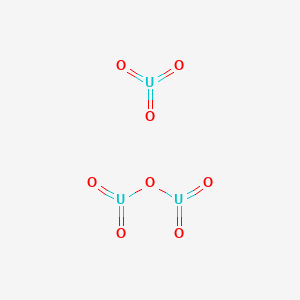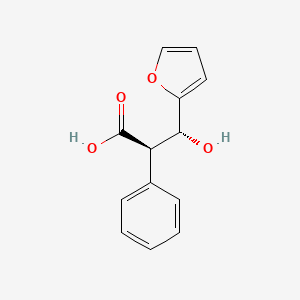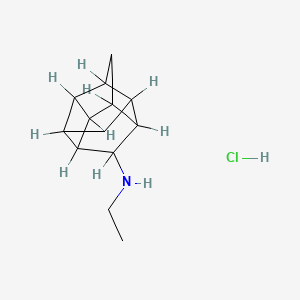
1,1'-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene core linked to two pyridinium units through imino and carbonyl groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) typically involves the reaction of 1,5-naphthalenediamine with 2,4-dimethylpyridine in the presence of a suitable brominating agent. The reaction conditions often include:
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: Elevated temperatures around 80-100°C to facilitate the reaction.
Catalyst: A brominating agent like N-bromosuccinimide (NBS) to introduce the bromide ions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridinium rings, where nucleophiles like hydroxide (OH-) or amines (NH2-) can replace the bromide ions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium at room temperature.
Reduction: NaBH4 in methanol at low temperatures.
Substitution: Aqueous NaOH or NH3 at elevated temperatures.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthalene and pyridine derivatives.
Substitution: Formation of hydroxyl or amino-substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms:
DNA Intercalation: The planar naphthalene core can insert between DNA base pairs, disrupting the helical structure and affecting replication and transcription processes.
Enzyme Inhibition: The pyridinium units can interact with enzyme active sites, inhibiting their catalytic activity.
Cell Membrane Disruption: The compound can integrate into cell membranes, altering their permeability and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium) dibromide
- 1,1’-(1,4-Phenylenebis(methylene))bis(2,4-dimethylpyridinium bromide)
- 1,1’-(1,5-Naphthylenebis(methylene))bis(pyridin-1-ium) dibromide
Uniqueness
This detailed article provides a comprehensive overview of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
102584-17-8 |
|---|---|
Fórmula molecular |
C28H30Br2N4O2 |
Peso molecular |
614.4 g/mol |
Nombre IUPAC |
2-(2,4-dimethylpyridin-1-ium-1-yl)-N-[5-[[2-(2,4-dimethylpyridin-1-ium-1-yl)acetyl]amino]naphthalen-1-yl]acetamide;dibromide |
InChI |
InChI=1S/C28H28N4O2.2BrH/c1-19-11-13-31(21(3)15-19)17-27(33)29-25-9-5-8-24-23(25)7-6-10-26(24)30-28(34)18-32-14-12-20(2)16-22(32)4;;/h5-16H,17-18H2,1-4H3;2*1H |
Clave InChI |
UTKRPWNAMQVETO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=[N+](C=C1)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=C(C=C(C=C4)C)C)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Dicyclopropylmethylideneamino) diethyl phosphate;5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12748455.png)






![n-[5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl]-1-methyl-1h-imidazole-4-sulfonamide](/img/structure/B12748492.png)




